molecular formula C9H6BrClN2 B1278183 6-Bromo-4-chloro-2-methylquinazoline CAS No. 351426-04-5

6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183
CAS No.: 351426-04-5
M. Wt: 257.51 g/mol
InChI Key: RKYJNZAWEQIQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-methylquinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-methylquinazoline typically involves the halogenation of quinazoline derivatives. One common method involves the reaction of 2-methylquinazoline with bromine and chlorine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a halogenating agent like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-methylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl or hydroxyl group.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

Major Products

    Substitution: Formation of various substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline carboxylic acids or alcohols.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

6-Bromo-4-chloro-2-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-methylquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylquinazoline
  • 6-Bromo-2-chloroquinazoline
  • 4-Chloro-6-methylquinazoline

Uniqueness

6-Bromo-4-chloro-2-methylquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ringAdditionally, the methyl group at the 2-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

6-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJNZAWEQIQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444460
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351426-04-5
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.